molecular formula C17H15ClN2O3 B15170470 5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 918665-22-2

5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B15170470
CAS No.: 918665-22-2
M. Wt: 330.8 g/mol
InChI Key: XKXGSROVMRCDPD-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a 4-chlorophenyl and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for further research and development.

Properties

CAS No.

918665-22-2

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C17H15ClN2O3/c1-23-14-8-4-12(5-9-14)17(15(21)19-16(22)20-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H2,19,20,21,22)

InChI Key

XKXGSROVMRCDPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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